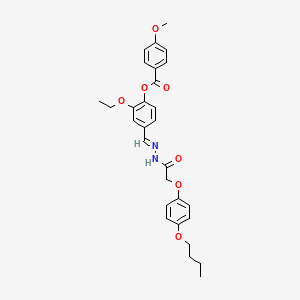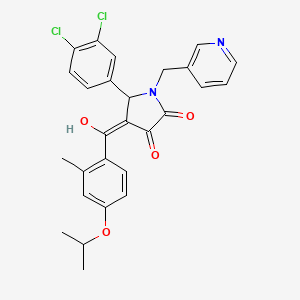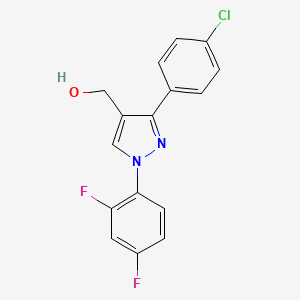
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate: is a complex organic compound. Its structure consists of a central 4-methoxybenzoate core, with additional functional groups attached. The compound’s unique arrangement makes it intriguing for scientific exploration.
Métodos De Preparación
Synthetic Routes:
Method 1: One synthetic route involves the condensation of 4-methoxybenzoic acid with 2-ethoxybenzoyl chloride, followed by reaction with hydrazine hydrate to form the hydrazone intermediate. Subsequent acetylation and coupling with 4-butoxyphenol yield the target compound.
Method 2: Another approach employs a similar hydrazone formation, but with 4-butoxybenzoyl chloride as the starting material.
Reaction Conditions:
- Reactions occur under anhydrous conditions.
- Solvents like dichloromethane or dimethylformamide are commonly used.
- Catalysts or base-mediated steps may be involved.
Industrial Production:
- Limited information is available regarding large-scale industrial production. Researchers primarily focus on its synthetic pathways.
Análisis De Reacciones Químicas
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, impacting solubility, stability, and biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying hydrazone chemistry and reactivity.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Research explores its pharmacological effects and potential drug development.
Industry: Limited applications due to its rarity and complexity.
Mecanismo De Acción
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: Further studies are needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Unique Features: Its combination of 4-methoxybenzoate, ethoxyphenyl, and butoxyphenoxy groups sets it apart.
Similar Compounds:
Remember that this compound remains relatively unexplored, and further research will unveil its full potential
Propiedades
Número CAS |
769150-24-5 |
|---|---|
Fórmula molecular |
C29H32N2O7 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H32N2O7/c1-4-6-17-36-24-12-14-25(15-13-24)37-20-28(32)31-30-19-21-7-16-26(27(18-21)35-5-2)38-29(33)22-8-10-23(34-3)11-9-22/h7-16,18-19H,4-6,17,20H2,1-3H3,(H,31,32)/b30-19+ |
Clave InChI |
NOHDIBNMFNLOAX-NDZAJKAJSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)

![N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016004.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)
![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12016017.png)



